molecular formula C27H21FN2O5 B2724823 N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866340-13-8

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2724823
CAS No.: 866340-13-8
M. Wt: 472.472
InChI Key: DBHCYQALGLSATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN2O5 and its molecular weight is 472.472. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Fluorescence Properties

Structural Aspects and Properties of Salt and Inclusion Compounds : Research on isoquinoline derivatives with amide groups, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals their capacity to form gels and crystalline solids upon treatment with various acids. These compounds exhibit fluorescence properties, which are enhanced in host–guest complexes, offering potential applications in fluorescence imaging and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Catalysis

Preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts : The synthesis of 2-aminomethylbenzo[h]quinoline derivatives and their conversion into pincer complexes with Ruthenium suggests applications in catalysis, highlighting the versatility of quinoline derivatives in synthetic chemistry (Facchetti et al., 2016).

Antagonist and Sensor Development

Antagonist, Partial Agonist, and Full Agonist Imidazo[1,5-a]quinoxaline Amides and Carbamates : Compounds similar in structure to the specified compound, particularly those with imidazo[1,5-a]quinoxaline amides, have been studied for their high affinity to the GABAA/benzodiazepine receptor, suggesting potential applications in developing therapeutics targeting neurological pathways (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Fluorescence Sensing

A Novel Ratiometric Fluorescence Sensor for Zn2+ Detection : The development of fluorescence sensors using quinoline derivatives for selective and sensitive detection of Zn2+ ions indicates potential applications in environmental monitoring and bioimaging. These sensors operate through intermolecular charge transfer mechanisms (Gu, Wan, Liu, Liu, & Yao, 2014).

Anion Coordination and Spatial Orientation

Different Spatial Orientations of Amide Derivatives on Anion Coordination : The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and its interaction with anions provides insights into molecular design for anion sensing and separation technologies, showcasing the structural adaptability of such compounds (Kalita & Baruah, 2010).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(15-25(31)29-19-8-6-18(28)7-9-19)22-13-24-23(34-10-11-35-24)12-20(22)27(21)33/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHCYQALGLSATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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